BAD (103-127) (human)

Description

BenchChem offers high-quality BAD (103-127) (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BAD (103-127) (human) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

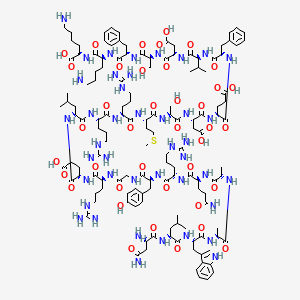

2D Structure

Properties

Molecular Formula |

C137H212N42O39S |

|---|---|

Molecular Weight |

3103.5 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C137H212N42O39S/c1-69(2)56-92(169-112(196)80(140)62-103(142)184)125(209)174-97(61-77-65-155-81-31-17-16-30-79(77)81)123(207)158-72(7)110(194)157-73(8)111(195)160-87(42-45-102(141)183)119(203)162-86(37-25-54-154-137(149)150)118(202)171-94(60-76-38-40-78(182)41-39-76)113(197)156-66-104(185)159-82(34-22-51-151-134(143)144)114(198)165-88(43-46-105(186)187)120(204)170-93(57-70(3)4)124(208)164-85(36-24-53-153-136(147)148)115(199)161-84(35-23-52-152-135(145)146)116(200)167-90(48-55-219-9)122(206)177-100(67-180)131(215)175-98(63-107(190)191)127(211)166-89(44-47-106(188)189)121(205)172-96(59-75-28-14-11-15-29-75)129(213)179-109(71(5)6)132(216)176-99(64-108(192)193)128(212)178-101(68-181)130(214)173-95(58-74-26-12-10-13-27-74)126(210)163-83(32-18-20-49-138)117(201)168-91(133(217)218)33-19-21-50-139/h10-17,26-31,38-41,65,69-73,80,82-101,109,155,180-182H,18-25,32-37,42-64,66-68,138-140H2,1-9H3,(H2,141,183)(H2,142,184)(H,156,197)(H,157,194)(H,158,207)(H,159,185)(H,160,195)(H,161,199)(H,162,203)(H,163,210)(H,164,208)(H,165,198)(H,166,211)(H,167,200)(H,168,201)(H,169,196)(H,170,204)(H,171,202)(H,172,205)(H,173,214)(H,174,209)(H,175,215)(H,176,216)(H,177,206)(H,178,212)(H,179,213)(H,186,187)(H,188,189)(H,190,191)(H,192,193)(H,217,218)(H4,143,144,151)(H4,145,146,152)(H4,147,148,153)(H4,149,150,154)/t72-,73-,80-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,109-/m0/s1 |

InChI Key |

NLSLFOGIVJOKDC-ZOKDAYPZSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Interaction of BAD (103-127) with the Bcl-2 Family

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the pro-apoptotic Bcl-2 family member BAD, specifically the BH3 domain peptide spanning residues 103-127, and its anti-apoptotic counterparts in the Bcl-2 family. This document details the quantitative binding affinities, experimental methodologies for studying these interactions, and the key signaling pathways involved.

Introduction to the Bcl-2 Family and BAD

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1][2][3] This family is comprised of three sub-groups: the anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and Bfl-1), the pro-apoptotic effector proteins (e.g., Bax and Bak), and the pro-apoptotic BH3-only proteins (e.g., BAD, Bid, Bim, Puma, Noxa).[4][5] The interplay between these proteins dictates the permeability of the outer mitochondrial membrane and, consequently, the fate of the cell.[3][4]

The BH3-only proteins act as sentinels for cellular stress and damage. Upon activation, they bind to and neutralize the anti-apoptotic Bcl-2 proteins, thereby liberating the effector proteins Bax and Bak to oligomerize and induce mitochondrial outer membrane permeabilization (MOMP).[3][4] This leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and executing apoptosis.

Bcl-2-associated death promoter (BAD) is a key BH3-only protein whose pro-apoptotic function is tightly regulated by phosphorylation.[6][7] In its unphosphorylated state, BAD binds to anti-apoptotic proteins like Bcl-2 and Bcl-xL, promoting cell death.[6] The interaction is mediated by the BH3 domain of BAD, a short amphipathic alpha-helix. The peptide fragment spanning residues 103-127 of human BAD encompasses this critical BH3 domain and is frequently used in research to study these interactions.[8][9]

Quantitative Analysis of BAD (103-127) Interaction with Bcl-2 Family Proteins

The binding affinities of the BAD (103-127) peptide to various anti-apoptotic Bcl-2 family members have been quantified using several biophysical techniques. These values are crucial for understanding the specificity of the interaction and for the development of BH3-mimetic drugs. The following tables summarize the reported dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) from fluorescence polarization and surface plasmon resonance assays.

| Interacting Proteins | Method | Reported Value | Reference |

| BAD (103-127) & Bcl-xL | Fluorescence Polarization | Kd = 21.48 nM | [6] |

| BAD (103-127) & Bcl-xL | Fluorescence Polarization | IC50 = 48 nM | [6] |

| BAD (103-127) & Bcl-xL | Fluorescence Polarization | IC50 = 53 nM | [10] |

| BAD (103-127) & Bcl-2 | Fluorescence Polarization | Binds | [9] |

| BAD (103-127) & Bcl-w | Not Specified | Binds | [11] |

| BAD (103-127) & Mcl-1 | Not Specified | Weak or no binding | [12][13] |

| BAD (103-127) & Bfl-1 | Not Specified | Weak or no binding | [12][13] |

Table 1: Quantitative Binding Data for BAD (103-127) and Bcl-2 Family Proteins. This table summarizes the experimentally determined binding affinities (Kd) and inhibitory concentrations (IC50) for the interaction between the human BAD (103-127) peptide and various anti-apoptotic Bcl-2 family members.

Signaling Pathways

The interaction between BAD and the Bcl-2 family is a critical node in the intrinsic apoptotic pathway. This interaction is regulated by upstream signaling cascades, primarily through the phosphorylation of BAD.

The Intrinsic Apoptotic Pathway

The following diagram illustrates the central role of the BAD-Bcl-2 family interaction in the intrinsic apoptotic pathway. In healthy cells, anti-apoptotic proteins like Bcl-xL sequester pro-apoptotic effectors such as Bax and Bak. Upon receiving an apoptotic stimulus, BH3-only proteins like BAD are activated. Unphosphorylated BAD binds to Bcl-xL, releasing Bax/Bak to form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent caspase activation.

References

- 1. Identification of Novel in Vivo Phosphorylation Sites of the Human Proapoptotic Protein BAD: PORE-FORMING ACTIVITY OF BAD IS REGULATED BY PHOSPHORYLATION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dissection of the BCL-2 Family Signaling Network with Stabilized α-Helices of BCL-2 Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. Conformational Changes in Bcl-2 Pro-survival Proteins Determine Their Capacity to Bind Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. commerce.bio-rad.com [commerce.bio-rad.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. Solution structure of the antiapoptotic protein bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring the Role of BCL2 Interactome in Cancer: A Protein/Residue Interaction Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potent and specific peptide inhibitors of human pro-survival protein Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Determinants of BH3 binding specificity for Mcl-1 vs. Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]

The Pro-Apoptotic Core: A Technical Guide to the Role of BAD (103-127) in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or cancerous cells. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, comprising both pro-survival and pro-apoptotic members. The intricate balance between these opposing factions dictates the cell's fate. The BH3-only proteins, a subgroup of the pro-apoptotic Bcl-2 family, are critical initiators of apoptosis. They are activated in response to various cellular stresses and function by neutralizing their pro-survival counterparts.

This technical guide focuses on a critical functional region of the pro-apoptotic protein BAD (Bcl-2-associated death promoter): the amino acid sequence 103-127. This 25-amino acid peptide segment constitutes the core of the Bcl-2 homology 3 (BH3) domain of BAD. The BAD BH3 domain is the primary interface for interaction with anti-apoptotic Bcl-2 family members, such as Bcl-xL and Bcl-2. By binding to these pro-survival proteins, the BAD (103-127) domain competitively inhibits their function, thereby unleashing the pro-apoptotic effectors Bax and Bak to induce mitochondrial outer membrane permeabilization and subsequent cell death.[1][2][3] This document provides an in-depth analysis of the BAD (103-127) domain, including its mechanism of action, quantitative binding data, detailed experimental protocols for its study, and visual representations of the relevant signaling pathways.

The BAD (103-127) Domain: The Pro-Apoptotic Effector

The human BAD (103-127) peptide is a potent antagonist of pro-survival Bcl-2 proteins.[4][5] Its sequence is NLWAAQRYGRELRRMSDEFVDSFKK.[6] This peptide encompasses the amphipathic α-helical BH3 domain, which is essential for its pro-apoptotic activity.[6] The mechanism of action of the BAD (103-127) domain is centered on its high-affinity binding to a hydrophobic groove on the surface of anti-apoptotic proteins like Bcl-xL.[7] This interaction displaces pro-apoptotic proteins such as Bax and Bak, which are otherwise sequestered and inhibited by the pro-survival Bcl-2 members.[6] Once liberated, Bax and Bak can oligomerize in the outer mitochondrial membrane, leading to the formation of pores, the release of cytochrome c, and the activation of the caspase cascade that culminates in apoptosis.[2]

The pro-apoptotic function of BAD is tightly regulated, primarily through phosphorylation. Phosphorylation of serine residues outside the 103-127 region can lead to the sequestration of BAD by 14-3-3 proteins, preventing its translocation to the mitochondria and its interaction with Bcl-xL.[8] Furthermore, phosphorylation of Ser155, located within the BH3 domain, can directly abrogate its binding to Bcl-xL, thus inhibiting its pro-apoptotic function.[8]

Quantitative Analysis of BAD (103-127) Interaction with Bcl-xL

The affinity of the BAD (103-127) domain for pro-survival proteins is a key determinant of its apoptotic potency. Several studies have quantified this interaction, primarily using fluorescence polarization assays. The data consistently demonstrates a high-affinity interaction between the BAD BH3 domain and Bcl-xL.

| Peptide/Protein Fragment | Interacting Partner | Assay Method | Affinity Metric | Value | Reference |

| Fluorescein-labeled Bad BH3 peptide | Bcl-xL | Fluorescence Polarization | Kd | 21.48 nM | [2] |

| Unlabeled Bad BH3 peptide | Bcl-xL | Fluorescence Polarization (Competition) | IC50 | 48 nM | [2] |

| BAD (103-127) peptide | Bcl-xL | Fluorescence Polarization | IC50 | 52 nM | |

| FAM-Ahx-BAD (109–127) | Bcl-xL | Fluorescence Anisotropy | Kd | 119 ± 23 nM | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function and interactions of the BAD (103-127) domain.

Fluorescence Polarization Assay for Binding Affinity

This assay measures the binding of a small fluorescently labeled peptide (e.g., FAM-labeled BAD 103-127) to a larger protein (e.g., Bcl-xL). The binding causes a decrease in the rotational speed of the fluorescent peptide, leading to an increase in the polarization of the emitted light.

Materials:

-

Fluorescently labeled BAD (103-127) peptide (e.g., 5-FAM-NLWAAQRYGRELRRMSDEFVDSFKK)

-

Purified recombinant Bcl-xL protein

-

Assay Buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)

-

Black, low-volume 96- or 384-well plates

-

Plate reader with fluorescence polarization capabilities

Protocol:

-

Prepare a stock solution of the fluorescently labeled BAD peptide in the assay buffer.

-

Prepare a series of dilutions of the Bcl-xL protein in the assay buffer.

-

In a multi-well plate, add a fixed concentration of the fluorescently labeled BAD peptide to each well.

-

Add the varying concentrations of Bcl-xL to the wells. Include control wells with only the fluorescent peptide (for minimum polarization) and wells with the fluorescent peptide and a saturating concentration of Bcl-xL (for maximum polarization).

-

Incubate the plate at room temperature for 1 hour to reach binding equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader.

-

Plot the fluorescence polarization values against the concentration of Bcl-xL.

-

Determine the dissociation constant (Kd) by fitting the data to a one-site binding equation.

Co-Immunoprecipitation (Co-IP) to Demonstrate In-Cell Interaction

Co-IP is used to demonstrate the interaction between BAD and Bcl-xL within a cellular context.

Materials:

-

Cells co-expressing tagged versions of BAD and Bcl-xL (e.g., FLAG-BAD and HA-Bcl-xL)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against one of the tags (e.g., anti-FLAG antibody)

-

Protein A/G agarose or magnetic beads

-

Wash Buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution Buffer (e.g., SDS-PAGE loading buffer)

-

Western blot reagents

Protocol:

-

Lyse the cells expressing the tagged proteins on ice.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody (e.g., anti-FLAG) overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the lysate and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against both tags (e.g., anti-FLAG and anti-HA) to confirm the co-precipitation of both proteins.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay used to assess cell viability by measuring the metabolic activity of cells. This can be used to quantify the pro-apoptotic effect of the BAD (103-127) peptide when introduced into cells.

Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

BAD (103-127) peptide (potentially conjugated to a cell-penetrating peptide)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Multi-well spectrophotometer

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the BAD (103-127) peptide in cell culture medium.

-

Treat the cells with the different concentrations of the peptide and include untreated control wells.

-

Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.

-

Calculate the percentage of cell viability for each peptide concentration relative to the untreated control cells.

-

Plot the percentage of cell viability against the peptide concentration to generate a dose-response curve and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving BAD and a typical experimental workflow for studying its interactions.

Caption: Signaling pathway of BAD-mediated apoptosis.

Caption: Experimental workflow for Co-Immunoprecipitation.

Conclusion

The BAD (103-127) domain is a potent and specific initiator of apoptosis, acting as a high-affinity antagonist of pro-survival Bcl-2 family proteins. Its ability to disrupt the sequestration of Bax and Bak makes it a critical component of the intrinsic apoptotic pathway. The quantitative binding data and established experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting this key protein-protein interaction. A thorough understanding of the molecular mechanisms governing the function of the BAD BH3 domain is crucial for the rational design of novel BH3 mimetic drugs aimed at restoring apoptotic sensitivity in cancer cells.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 5. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. Discovery, development and application of drugs targeting BCL-2 pro-survival proteins in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 9. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

Unveiling the Pro-Apoptotic Powerhouse: A Technical Guide to the Discovery and Characterization of BAD (103-127)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery and characterization of the BAD (103-127) peptide, a crucial player in the intrinsic apoptosis pathway. This 25-amino acid segment, derived from the BH3 domain of the Bcl-2 antagonist of cell death (BAD) protein, has been instrumental in understanding the molecular mechanisms of programmed cell death and serves as a valuable tool in the development of novel cancer therapeutics.

Core Concepts: The Intrinsic Pathway of Apoptosis and the Role of BAD

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development and homeostasis. The intrinsic pathway of apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family comprises both pro-apoptotic members, like BAD, and anti-apoptotic members, such as Bcl-xL and Bcl-2. The fate of a cell—survival or death—is determined by the balance of interactions between these opposing factions.

The BAD protein acts as a sentinel for cellular stress. In healthy cells, BAD is phosphorylated by survival signals, leading to its sequestration in the cytoplasm. However, in response to apoptotic stimuli, BAD is dephosphorylated, allowing it to translocate to the mitochondria and bind to anti-apoptotic proteins like Bcl-xL. This interaction liberates pro-apoptotic effector proteins, such as Bax and Bak, which then oligomerize to form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of caspases, the executioners of apoptosis. The BAD (103-127) peptide encompasses the critical BH3 domain responsible for this high-affinity interaction with Bcl-xL.

Quantitative Analysis of BAD (103-127) and Bcl-xL Interaction

The binding affinity of BAD (103-127) for the anti-apoptotic protein Bcl-xL has been quantified using various biophysical techniques. These studies have been pivotal in establishing the peptide's potency as a Bcl-xL antagonist.

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 21.48 nM | Fluorescence Polarization Assay | [1][2] |

| Inhibitory Concentration (IC50) | 52 nM | Fluorescence Polarization Assay | [3] |

| Binding Affinity Comparison | ~800-fold greater than a 16-mer peptide | Not Specified | [4] |

Key Experimental Protocols

The characterization of BAD (103-127) has relied on a suite of robust experimental protocols. Below are detailed methodologies for the key experiments cited.

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay is a powerful tool for measuring the binding interaction between a fluorescently labeled molecule (the tracer) and a larger, unlabeled molecule. The principle lies in the difference in the tumbling rate of the small, fluorescently labeled peptide versus the larger protein-peptide complex.

Materials:

-

Fluorescein-labeled BAD (103-127) peptide (e.g., FAM-BAD (103-127))

-

Recombinant Bcl-xL protein

-

Assay Buffer: 20 mM phosphate buffer, pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.05% Tween-20

-

Black, low-volume 96-well or 384-well plates

-

Plate reader with fluorescence polarization capabilities

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of FAM-BAD (103-127) in the assay buffer.

-

Prepare a serial dilution of Bcl-xL protein in the assay buffer.

-

-

Assay Setup:

-

To each well of the microplate, add a fixed concentration of FAM-BAD (103-127) (e.g., 10 nM).

-

Add increasing concentrations of Bcl-xL to the wells.

-

Include control wells with only the FAM-BAD (103-127) peptide (for minimum polarization) and wells with a saturating concentration of Bcl-xL (for maximum polarization).

-

-

Incubation:

-

Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for fluorescein (e.g., 485 nm excitation, 520 nm emission).

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the concentration of Bcl-xL.

-

Fit the data to a one-site binding model to determine the dissociation constant (Kd). For competitive assays, plot the polarization against the concentration of the unlabeled competitor and fit to a sigmoidal dose-response curve to determine the IC50.

-

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is used to assess the secondary structure of peptides and proteins in solution by measuring the differential absorption of left- and right-circularly polarized light. This technique can reveal whether a peptide adopts a helical conformation, which is often crucial for its biological activity.[5][6]

Materials:

-

BAD (103-127) peptide

-

CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4)

-

Quartz cuvette with a short path length (e.g., 0.1 cm)

-

CD spectropolarimeter

Protocol:

-

Sample Preparation:

-

Dissolve the BAD (103-127) peptide in the CD-compatible buffer to a final concentration of approximately 10-50 µM.

-

-

Instrument Setup:

-

Turn on the spectropolarimeter and the nitrogen purge. Allow the instrument to warm up and stabilize.[6]

-

Set the measurement parameters: wavelength range (e.g., 190-260 nm), data pitch, scanning speed, and number of accumulations.

-

-

Blank Measurement:

-

Record a baseline spectrum of the buffer alone in the same cuvette.

-

-

Sample Measurement:

-

Record the CD spectrum of the BAD (103-127) peptide solution.

-

-

Data Processing:

-

Subtract the buffer baseline spectrum from the sample spectrum.

-

Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the peptide concentration, path length, and number of amino acid residues.

-

-

Structural Analysis:

-

Analyze the resulting spectrum for characteristic features of secondary structures. An α-helical structure will typically show negative bands at approximately 208 nm and 222 nm and a positive band around 192 nm.[5]

-

Co-Immunoprecipitation (Co-IP) to Validate In-Cell Interaction

Co-IP is a technique used to identify physiologically relevant protein-protein interactions by using an antibody to "pull down" a specific protein and its binding partners from a cell lysate.

Materials:

-

Cells expressing tagged Bcl-xL (e.g., HA-Bcl-xL) and BAD

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors

-

Antibody against the tag (e.g., anti-HA antibody)

-

Protein A/G agarose or magnetic beads

-

Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% NP-40)

-

Elution Buffer: SDS-PAGE sample buffer

-

Antibodies for Western blotting (e.g., anti-BAD, anti-HA)

Protocol:

-

Cell Lysis:

-

Harvest cells and lyse them in ice-cold lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the anti-HA antibody for several hours to overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Resuspend the beads in SDS-PAGE sample buffer and boil to elute the protein complexes.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against BAD and the HA-tag to detect the co-immunoprecipitated proteins.

-

Cell Viability Assay to Assess Apoptosis Induction

Cell viability assays are used to determine the number of living cells in a population after treatment with a compound of interest. A decrease in cell viability upon treatment with BAD (103-127) or a mimetic can indicate the induction of apoptosis.

Materials:

-

Cancer cell line known to be dependent on Bcl-xL for survival

-

Cell culture medium and supplements

-

BAD (103-127) peptide or a cell-permeable mimetic

-

Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)

-

96-well clear-bottom plates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with a serial dilution of the BAD (103-127) peptide or mimetic. Include untreated cells as a negative control.

-

-

Incubation:

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

-

Viability Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the colorimetric or fluorometric reaction to occur.

-

-

Data Acquisition:

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.

-

Plot the cell viability against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Visualizing the Molecular Interactions and Workflows

To better illustrate the concepts and procedures described, the following diagrams have been generated using the DOT language.

Figure 1: Simplified signaling pathway of BAD-mediated apoptosis.

References

- 1. Development of a high-throughput fluorescence polarization assay for Bcl-x(L). | Sigma-Aldrich [merckmillipore.com]

- 2. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 4. BAD (103-127) (human)|CAS 331762-68-6|DC Chemicals [dcchemicals.com]

- 5. Circular Dichroism (CD) Spectroscopy | Department of Chemistry [ch.biu.ac.il]

- 6. health.uconn.edu [health.uconn.edu]

The Cellular Localization of BAD (103-127): A Technical Guide to a Critical Apoptotic Switch

For Researchers, Scientists, and Drug Development Professionals

Abstract

The BCL-2 associated death promoter (BAD) protein is a pivotal regulator of the intrinsic apoptotic pathway. Its activity is critically controlled by its subcellular localization, a process governed by phosphorylation and dynamic protein-protein interactions. The core of this regulation lies within the 103-127 amino acid region, the BCL-2 Homology 3 (BH3) domain, which functions as a death domain. This technical guide provides an in-depth examination of the cellular localization of the BAD (103-127) peptide, detailing the molecular mechanisms, signaling pathways, and key protein interactions that dictate its pro-apoptotic function. We present quantitative binding data, detailed experimental protocols for studying these phenomena, and visual diagrams to elucidate the complex interplay governing the life-or-death decision in a cell.

The Dynamic Localization of BAD: A Phosphorylation-Dependent Shuttle

The cellular fate—survival or apoptosis—is significantly influenced by the location of the BAD protein. BAD dynamically shuttles between two primary cellular compartments: the outer mitochondrial membrane and the cytoplasm. This localization is not static but is tightly regulated by its phosphorylation status, which acts as a molecular switch.

-

Mitochondrial Localization (Pro-Apoptotic): In its unphosphorylated state, BAD translocates to the outer mitochondrial membrane. Here, its exposed BH3 domain (residues 103-127) is free to interact with anti-apoptotic proteins of the BCL-2 family, such as BCL-xL and BCL-2. This interaction is the trigger for apoptosis.

-

Cytoplasmic Sequestration (Pro-Survival): Upon phosphorylation at key serine residues (e.g., Ser75, Ser99, and Ser118 in human BAD) by survival kinases like AKT (Protein Kinase B), BAD undergoes a conformational change.[1] This modification creates a binding site for the 14-3-3 family of scaffold proteins.[2] The resulting BAD/14-3-3 complex is sequestered in the cytoplasm, effectively preventing BAD from reaching the mitochondria and initiating apoptosis.[3][4] This sequestration is a critical mechanism for promoting cell survival.

Signaling Pathways and Molecular Interactions

The localization of BAD is the culmination of competing signaling pathways that converge on its phosphorylation state.

Pro-Survival Signaling Pathway

Survival signals, such as growth factor stimulation, activate kinase cascades (e.g., PI3K/AKT). Activated AKT phosphorylates BAD on specific serine residues. This phosphorylated BAD is then recognized and bound by 14-3-3 proteins, leading to its retention in the cytoplasm. This prevents the BAD (103-127) domain from engaging with its mitochondrial targets.

Pro-Apoptotic Signaling Pathway

In the absence of survival signals or in the presence of apoptotic stimuli, BAD remains unphosphorylated. It translocates to the mitochondria, where the BAD (103-127) BH3 domain binds to the hydrophobic groove of anti-apoptotic proteins like BCL-xL. This binding displaces pro-apoptotic effectors like BAX, which can then oligomerize and permeabilize the outer mitochondrial membrane, leading to the release of cytochrome c and the initiation of the caspase cascade.

Quantitative Data Presentation

The interactions governing BAD's localization are characterized by high-affinity binding. The following table summarizes key quantitative data from the literature, primarily determined through Fluorescence Polarization (FP) assays.

| Interacting Molecules | Interaction Type | Reported Dissociation Constant (Kd) / IC50 | Assay Method | Reference |

| BAD BH3 Peptide (Fluorescein-labeled) & BCL-xL | Pro-Apoptotic Binding | 21.48 nM (Kd) | Fluorescence Polarization | Zhang et al., 2002[5] |

| BAD BH3 Peptide & BCL-xL | Pro-Apoptotic Binding | ~10 nM (Kd) | Fluorescence Polarization | Oberoi et al., 2007 (citing Letai et al.)[6] |

| BAD BH3 Peptide vs. Bak BH3 Peptide (for BCL-xL binding) | Competitive Binding | 48 nM (IC50) | Fluorescence Polarization | Zhang et al., 2002[5] |

| Phospho-Peptide (pRaf-259) & 14-3-3 Protein | Pro-Survival Sequestration | 116 nM (Kd) | Fluorescence Binding Assay | Obsil et al., 2001[7] |

| Phospho-Peptide (pT(502-510)) & 14-3-3ε | Pro-Survival Sequestration | 45.2 nM (Kd) | Fluorescence Polarization | Tugaeva et al., 2024[8] |

Note: Direct Kd values for phosphorylated BAD peptides binding to 14-3-3 are not consistently reported, but affinities for other high-affinity 14-3-3 target phosphopeptides are in the nanomolar range, providing a strong indication of the binding strength.

Experimental Protocols & Workflows

Studying the cellular localization of BAD (103-127) and its interactions requires a combination of imaging, biochemical, and molecular biology techniques.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for investigating protein localization and interaction.

Protocol: Subcellular Fractionation (Mitochondria/Cytosol)

This protocol allows for the separation of cytosolic and mitochondrial fractions to determine the relative abundance of BAD in each compartment via Western Blot.

-

Cell Preparation: Harvest approximately 5 x 107 cells by centrifugation at 600 x g for 5 minutes at 4°C.

-

Washing: Wash cells once with 10 mL of ice-cold Phosphate-Buffered Saline (PBS).

-

Lysis: Resuspend the cell pellet in 1 mL of ice-cold Fractionation Buffer (e.g., containing 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, and protease/phosphatase inhibitors).

-

Homogenization: Incubate on ice for 15 minutes. Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle (approx. 20-30 strokes) or by passing the lysate through a 25-gauge needle 25 times.[9] Check for cell lysis under a microscope.

-

Initial Centrifugation: Centrifuge the homogenate at 750 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Cytosol Isolation: Carefully transfer the supernatant to a new microcentrifuge tube. Centrifuge at 10,000 x g for 20 minutes at 4°C. The resulting supernatant is the cytosolic fraction .

-

Mitochondria Isolation: The pellet from the previous step contains the mitochondria. Wash the pellet by resuspending in 1 mL of Fractionation Buffer and centrifuge again at 10,000 x g for 20 minutes. The final pellet is the mitochondrial fraction .

-

Analysis: Resuspend the mitochondrial pellet in a suitable lysis buffer (e.g., RIPA buffer). Determine protein concentration for both cytosolic and mitochondrial fractions and analyze equal protein amounts by SDS-PAGE and Western Blot using antibodies against BAD, a cytosolic marker (e.g., GAPDH), and a mitochondrial marker (e.g., COX IV or VDAC) to confirm fraction purity.

Protocol: Immunofluorescence (IF) Staining

This protocol is used to visualize the subcellular localization of BAD within intact cells.

-

Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate and grow to 70-80% confluency.

-

Fixation: Aspirate the culture medium and wash once with PBS. Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[7]

-

Washing: Rinse the cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the cells with a permeabilization buffer (e.g., 0.3% Triton X-100 in PBS) for 10-15 minutes.[7] This step is crucial for allowing antibodies to access intracellular targets.

-

Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1X PBS / 5% normal goat serum / 0.3% Triton X-100) for 60 minutes at room temperature.[7]

-

Primary Antibody Incubation: Dilute the primary antibody against BAD in an antibody dilution buffer (e.g., 1X PBS / 1% BSA / 0.3% Triton X-100) according to the manufacturer's recommendation. Aspirate the blocking buffer and apply the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash three times with PBS for 5 minutes each. Apply a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit) diluted in antibody dilution buffer. Incubate for 1-2 hours at room temperature, protected from light.

-

Counterstaining & Mounting: Wash three times with PBS. For mitochondrial co-localization, a mitochondrial dye like MitoTracker Red CMXRos can be applied prior to fixation. For nuclear staining, incubate with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

-

Imaging: Visualize the staining using a confocal laser-scanning microscope.

Protocol: Co-Immunoprecipitation (Co-IP)

This protocol is used to demonstrate the physical interaction between BAD and its binding partners (e.g., BCL-xL or 14-3-3).

-

Cell Lysis: Harvest cells and lyse them in a non-denaturing Co-IP lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 137 mM NaCl, 1% NP-40, 2 mM EDTA, plus protease/phosphatase inhibitors). Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clearing: Transfer the supernatant to a new tube. To reduce non-specific binding, add protein A/G agarose beads and incubate for 1 hour at 4°C on a rotator. Pellet the beads and discard.

-

Immunoprecipitation: Add 2-4 µg of the primary antibody (e.g., anti-BCL-xL or anti-14-3-3) to the pre-cleared lysate. Incubate for 4 hours to overnight at 4°C with gentle rotation. Use a control IgG from the same host species as a negative control.

-

Capture Immune Complex: Add fresh protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by resuspending them in 2X Laemmli sample buffer and boiling for 5-10 minutes.

-

Western Blot Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform Western Blotting and probe the membrane with an antibody against the co-immunoprecipitated protein (e.g., anti-BAD) to confirm the interaction.

Conclusion

The cellular localization of the BAD (103-127) domain is a master switch in the regulation of apoptosis. Its sequestration in the cytoplasm by 14-3-3 proteins following phosphorylation is a key pro-survival mechanism, while its translocation to the mitochondria allows it to engage anti-apoptotic BCL-2 family members and trigger cell death. Understanding the intricate details of these signaling pathways, the high-affinity nature of the protein-protein interactions, and the experimental methods to probe them is fundamental for researchers in the fields of cell biology and oncology. The targeting of these localization and interaction events represents a promising avenue for the development of novel therapeutics designed to modulate the apoptotic threshold in cancer and other diseases.

References

- 1. usiena-air.unisi.it [usiena-air.unisi.it]

- 2. molbiolcell.org [molbiolcell.org]

- 3. Frontiers | Structural Details of BH3 Motifs and BH3-Mediated Interactions: an Updated Perspective [frontiersin.org]

- 4. A kinetic fluorescence polarization ligand assay for monitoring BAX early activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functional and physical interaction between Bcl-XL and a BH3-like domain in Beclin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

The BAD (103-127) Signaling Axis: A Technical Guide to its Core Regulatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

The BCL-2 associated agonist of cell death (BAD) protein is a critical regulator of the intrinsic apoptotic pathway. As a member of the BCL-2 homology 3 (BH3)-only subgroup of the BCL-2 family, BAD plays a pivotal role in promoting programmed cell death.[1] Its primary mechanism of action involves heterodimerization with anti-apoptotic BCL-2 family members, such as BCL-xL and BCL-2, thereby neutralizing their protective function. This allows for the activation of pro-apoptotic effector proteins like BAX and BAK, leading to mitochondrial outer membrane permeabilization and subsequent cell death.[2][3][4] The activity of BAD is intricately regulated by post-translational modifications, primarily phosphorylation, which serves as a molecular switch to control its pro-apoptotic function. The region spanning amino acids 103-127 of BAD, which encompasses its BH3 domain, is of particular interest as it constitutes the primary binding interface for its anti-apoptotic partners.[5] This technical guide provides an in-depth exploration of the BAD (103-127) signaling pathway, presenting quantitative data on protein interactions, detailed experimental protocols for studying this pathway, and visual representations of the core signaling events and experimental workflows.

Quantitative Analysis of Protein-Protein Interactions

The affinity of the BAD BH3 domain for anti-apoptotic BCL-2 proteins is a key determinant of its pro-apoptotic efficacy. Various biophysical techniques have been employed to quantify these interactions, with fluorescence polarization being a prominent method. The equilibrium dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are critical parameters for assessing the strength of these interactions.

| Interacting Proteins | Method | Quantitative Value | Reference |

| BAD (103-127) and BCL-xL | Fluorescence Polarization | IC50: 53 nM | |

| BAD BH3 peptide and BCL-xL | Not specified | Kd: 10 nM | [6] |

| cBID and BCL-xL | Not specified | Kd: 3 nM | |

| cBID and BAX (in the presence of membranes) | Not specified | Kd: 25 nM | |

| FITC-Bmf BH3 and BCL-2 | Not specified | Kd: 5.2 nM | |

| FITC-Bmf BH3 and BCL-xL | Not specified | Kd: 5.1 nM | |

| FITC-Bmf BH3 and Mcl-1 | Not specified | Kd: 185 nM |

Core Signaling Pathways

The pro-apoptotic function of BAD is predominantly regulated by phosphorylation, which is orchestrated by key survival signaling pathways, namely the PI3K/Akt and Ras/MAPK cascades.

The PI3K/Akt Pathway

Upon activation by growth factors, the Phosphoinositide 3-kinase (PI3K) generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates the serine/threonine kinase Akt (also known as Protein Kinase B).[7] Activated Akt directly phosphorylates BAD at serine 136 (in murine BAD).[7][8] This phosphorylation event creates a binding site for the 14-3-3 chaperone protein.[1] The sequestration of phosphorylated BAD by 14-3-3 in the cytoplasm prevents its translocation to the mitochondria and its interaction with BCL-xL and BCL-2, thereby promoting cell survival.

The Ras/MAPK Pathway

The Ras/Mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade that regulates BAD function. Activation of this pathway leads to the phosphorylation of BAD at serine 112 (in murine BAD).[9] This phosphorylation event also promotes the binding of BAD to 14-3-3 proteins, contributing to its inactivation and the promotion of cell survival. The convergence of both the PI3K/Akt and Ras/MAPK pathways on BAD highlights its central role as a key integration point for survival signals.

Experimental Protocols

In Vitro Akt Kinase Assay for BAD Phosphorylation

This protocol describes the immunoprecipitation of Akt from cell lysates and its subsequent use in an in vitro kinase assay to phosphorylate a BAD substrate.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-Akt antibody

-

Protein A/G agarose beads

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

-

ATP

-

Recombinant BAD protein or peptide substrate

-

SDS-PAGE gels and buffers

-

Anti-phospho-BAD (Ser136) antibody

-

Secondary antibody conjugated to HRP

-

Chemiluminescence substrate

Procedure:

-

Cell Lysate Preparation: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

-

Immunoprecipitation of Akt: Incubate the cell lysate with an anti-Akt antibody, followed by the addition of Protein A/G agarose beads to capture the antibody-antigen complexes.

-

Washing: Wash the beads several times with lysis buffer and then with kinase buffer to remove non-specific binding proteins.

-

Kinase Reaction: Resuspend the beads in kinase buffer containing ATP and the BAD substrate. Incubate at 30°C for a specified time (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.

-

Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-phospho-BAD (Ser136) antibody to detect the phosphorylated substrate.

Co-Immunoprecipitation of BAD and 14-3-3

This protocol is designed to detect the in vivo interaction between BAD and 14-3-3 proteins.

Materials:

-

Cell lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease and phosphatase inhibitors

-

Anti-BAD or Anti-14-3-3 antibody for immunoprecipitation

-

Protein A/G agarose beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

SDS-PAGE gels and buffers

-

Anti-BAD and Anti-14-3-3 antibodies for Western blotting

-

Secondary antibody conjugated to HRP

-

Chemiluminescence substrate

Procedure:

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against either BAD or 14-3-3, followed by the addition of Protein A/G agarose beads.

-

Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using an appropriate elution buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using antibodies against both BAD and 14-3-3 to confirm their co-precipitation.

Conclusion

The BAD (103-127) signaling pathway represents a critical nexus in the regulation of apoptosis. Its activity is tightly controlled by a phosphorylation-dephosphorylation cycle, which is in turn governed by major cell survival pathways. The quantitative understanding of the protein-protein interactions within this pathway, coupled with robust experimental methodologies, is paramount for the development of novel therapeutic strategies that target apoptosis. This technical guide provides a foundational resource for researchers and drug development professionals aiming to further elucidate the intricacies of BAD-mediated signaling and exploit its therapeutic potential.

References

- 1. How to Analyze Protein-Protein Interaction: Top Lab Techniques - Creative Proteomics [creative-proteomics.com]

- 2. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determinants of BH3 binding specificity for Mcl-1 vs. Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of Protein–Protein Interaction Analysis | Thermo Fisher Scientific - UZ [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Functional and physical interaction between Bcl-XL and a BH3-like domain in Beclin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deciphering Protein–Protein Interactions. Part I. Experimental Techniques and Databases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. raineslab.com [raineslab.com]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of BAD (103-127) Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bcl-2 antagonist of cell death (BAD) protein is a critical regulator of the intrinsic apoptotic pathway.[1][2][3] Its pro-apoptotic activity is primarily mediated through its BH3 domain, which allows it to interact with and inhibit anti-apoptotic Bcl-2 family members like Bcl-xL and Bcl-2.[1] The peptide sequence corresponding to residues 103-127 of the human BAD protein (NLWAAQRYGRELRRMSDEFVDSFKK) encompasses this functional BH3 domain and is widely used in research to study apoptosis and to develop potential cancer therapeutics. This 25-amino acid peptide can competitively disrupt the interaction between BAD and its anti-apoptotic binding partners, thereby promoting cell death.

This document provides detailed protocols for the chemical synthesis of the BAD (103-127) peptide via solid-phase peptide synthesis (SPPS), its subsequent purification using reversed-phase high-performance liquid chromatography (RP-HPLC), and quality control analysis by mass spectrometry.

Signaling Pathway of BAD-mediated Apoptosis

The BAD protein is a key component of the cellular life and death machinery. In its unphosphorylated state, BAD binds to anti-apoptotic proteins such as Bcl-xL, thereby releasing pro-apoptotic proteins like Bax and Bak, which can then trigger the mitochondrial pathway of apoptosis.[1] However, survival signals can lead to the phosphorylation of BAD at specific serine residues (Ser112, Ser136, and Ser155) by kinases such as Akt.[2][4] Phosphorylated BAD is sequestered in the cytoplasm by 14-3-3 proteins, preventing it from interacting with Bcl-xL and thus promoting cell survival.

Caption: BAD protein's role in apoptosis and cell survival pathways.

Experimental Protocols

Materials and Reagents

-

Resin: Rink Amide resin (100-200 mesh, ~0.5 mmol/g loading)

-

Fmoc-protected Amino Acids: Fmoc-L-Asn(Trt)-OH, Fmoc-L-Leu-OH, Fmoc-L-Trp(Boc)-OH, Fmoc-L-Ala-OH, Fmoc-L-Gln(Trt)-OH, Fmoc-L-Arg(Pbf)-OH, Fmoc-L-Tyr(tBu)-OH, Fmoc-L-Gly-OH, Fmoc-L-Glu(OtBu)-OH, Fmoc-L-Met-OH, Fmoc-L-Ser(tBu)-OH, Fmoc-L-Asp(OtBu)-OH, Fmoc-L-Phe-OH, Fmoc-L-Val-OH, Fmoc-L-Lys(Boc)-OH

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection Reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF (peptide synthesis grade), DCM (Dichloromethane), Acetonitrile (HPLC grade), Methanol (HPLC grade)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water

-

HPLC Mobile Phase A: 0.1% TFA in deionized water

-

HPLC Mobile Phase B: 0.1% TFA in acetonitrile

Peptide Synthesis Protocol (Fmoc Solid-Phase Peptide Synthesis)

This protocol is for a 0.1 mmol scale synthesis.

-

Resin Swelling: Swell 200 mg of Rink Amide resin in DMF in a reaction vessel for 1 hour.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 5 mL of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 x 5 mL).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HBTU in DMF.

-

Add 8 equivalents of DIPEA and pre-activate for 2 minutes. For the arginine couplings, using HATU instead of HBTU can be beneficial to avoid side reactions.[5]

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours. To ensure complete coupling, a ninhydrin test can be performed. If the test is positive, recouple for another hour.

-

Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

-

-

Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, starting from the C-terminus (Lys) to the N-terminus (Asn).

-

Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

-

Resin Washing and Drying: Wash the peptide-resin with DMF (5 x 5 mL), followed by DCM (5 x 5 mL), and finally methanol (3 x 5 mL). Dry the resin under vacuum for at least 2 hours.

-

Cleavage and Deprotection:

-

Add 10 mL of the cleavage cocktail to the dried resin.

-

Agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Peptide Purification Protocol (Reversed-Phase HPLC)

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added.

-

HPLC System: Use a preparative C18 column.

-

Purification:

-

Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject the dissolved crude peptide.

-

Elute the peptide using a linear gradient of Mobile Phase B. A suggested gradient for the BAD (103-127) peptide is from 20% to 50% Mobile Phase B over 30 minutes at a flow rate of 10 mL/min.[6][7] The optimal gradient may need to be determined empirically.[6]

-

Monitor the elution profile at 220 nm and 280 nm (due to the presence of Tryptophan).

-

Collect fractions corresponding to the major peak.

-

-

Fraction Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Quality Control and Analysis

-

Analytical RP-HPLC: Assess the purity of the final product on an analytical C18 column. A purity of >95% is generally considered acceptable for most research applications.

-

Mass Spectrometry: Confirm the identity of the synthesized peptide by determining its molecular weight. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are suitable techniques.[4][8][9] The theoretical molecular weight of BAD (103-127) is approximately 3103.54 Da.[5]

Quantitative Data Summary

| Parameter | Value/Range | Notes |

| Synthesis Scale | 0.1 mmol | |

| Crude Peptide Yield | 60-80% | Varies depending on synthesis efficiency. |

| Purified Peptide Yield | 15-30% | Post-HPLC purification. |

| Final Purity | >95% | As determined by analytical RP-HPLC. |

| HPLC Column | Preparative and Analytical C18 | |

| HPLC Gradient (Preparative) | 20-50% Acetonitrile (with 0.1% TFA) over 30 min | This is a starting point and may require optimization.[6][7] |

| Flow Rate (Preparative) | 10 mL/min | |

| Detection Wavelengths | 220 nm and 280 nm | |

| Expected Molecular Weight | ~3103.5 Da | [5] |

Experimental Workflow

References

- 1. BAD-mediated apoptotic pathway is associated with human cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Apoptosis - Wikipedia [en.wikipedia.org]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. biotage.com [biotage.com]

- 8. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]

- 9. diposit.ub.edu [diposit.ub.edu]

Application Notes and Protocols for the Cellular Delivery and Functional Modulation of the Pro-Apoptotic Protein BAD

Audience: Researchers, scientists, and drug development professionals.

Introduction

The protein BAD (Bcl-2-associated death promoter) is a critical member of the Bcl-2 family of proteins that regulates the intrinsic pathway of apoptosis, or programmed cell death. As a "BH3-only" protein, BAD's primary function is to promote apoptosis by inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1] When active, BAD allows the pro-apoptotic effector proteins BAX and BAK to form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in cell death.[2]

Due to its central role in apoptosis, modulating the activity of BAD is a key strategy in cancer research and therapy. Many cancer cells evade apoptosis by overexpressing anti-apoptotic proteins or by inactivating pro-apoptotic ones like BAD through phosphorylation.[3] Therefore, methods to deliver active BAD or to activate endogenous BAD within cancer cells are of significant interest.

A Clarification on Nomenclature: The user specified "BAD (103-127)". The full-length BAD protein has a molecular weight of approximately 22 kDa. The numerical designation may refer to a specific amino acid sequence or fragment. However, as the common strategies involve either the full-length protein or its functional BH3 domain, this document will focus on methods applicable to modulating the protein's overall function.

This document provides an overview of common experimental strategies to deliver or modulate BAD activity in cells, including detailed protocols and supporting data.

Strategy 1: Gene Delivery of BAD via Viral Vectors

Expressing the BAD gene within target cells is a robust method to study its function and induce apoptosis. Viral vectors are highly efficient vehicles for introducing genetic material into a wide range of cell types, including those that are difficult to transfect by other means.[4][5]

Application Notes

Viral vectors can be used to achieve either transient or stable expression of the BAD protein.[6] Lentiviral vectors, for example, integrate into the host genome, allowing for long-term, stable expression, which is ideal for creating stable cell lines or for long-term in vivo studies.[5] Adenoviral vectors, on the other hand, do not integrate and provide high-level transient expression, suitable for experiments where short-term effects are being studied.[6][7]

Key Considerations:

-

Safety: Use of replication-deficient vectors and appropriate biosafety level (BSL-2 or higher) containment is mandatory.

-

Immunogenicity: Viral vectors can elicit an immune response, particularly in vivo, which may affect experimental outcomes.[4]

-

Tropism: The choice of viral vector and its serotype will determine which cell types can be efficiently transduced.[5]

-

Cargo Capacity: Different viruses have different limits on the size of the genetic material they can carry.[6]

Data Presentation: Comparison of Common Viral Vectors

| Vector Type | Genome | Integration | Expression Duration | Max Cargo Size | Advantages | Disadvantages |

| Lentivirus | RNA | Yes (Integrating) | Stable, Long-term | ~8 kb | Transduces both dividing and non-dividing cells, stable expression.[6] | Risk of insertional mutagenesis, lower viral titers.[5] |

| Adenovirus | dsDNA | No (Episomal) | Transient | ~8-36 kb | High transduction efficiency, high viral titers, infects many cell types.[6][7] | Can cause significant immunogenicity, transient expression.[7] |

| Adeno-Associated Virus (AAV) | ssDNA | Mostly Episomal | Long-term | ~4.7 kb | Low immunogenicity, infects dividing and non-dividing cells.[4][8] | Small cargo capacity, can be difficult to produce.[8] |

Experimental Workflow: BAD Gene Delivery via Lentivirus

Protocol: Lentiviral Transduction for BAD Expression

Materials:

-

Lentiviral transfer plasmid containing the human BAD gene (e.g., pLenti-C-mGFP-P2A-Puro-BAD).

-

Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).

-

HEK293T cells.

-

Transfection reagent (e.g., Lipofectamine 3000).

-

DMEM high-glucose medium, 10% FBS, 1% Penicillin-Streptomycin.

-

Target cells (e.g., HeLa, A549).

-

Polybrene.

-

Puromycin.

Procedure:

Day 1: Seeding HEK293T Cells

-

Seed 5 x 10^6 HEK293T cells in a 10 cm dish in 10 mL of complete medium.

-

Incubate overnight at 37°C, 5% CO2. Cells should be ~70-80% confluent for transfection.

Day 2: Transfection

-

In Tube A, mix the plasmids: 5 µg of BAD transfer plasmid, 3 µg of psPAX2, and 2 µg of pMD2.G in 500 µL of Opti-MEM.

-

In Tube B, add 30 µL of Lipofectamine 3000 to 500 µL of Opti-MEM.

-

Add the contents of Tube A to Tube B, mix gently, and incubate for 15 minutes at room temperature.

-

Add the DNA-lipid complex dropwise to the HEK293T cells.

-

Incubate at 37°C, 5% CO2.

Day 4: Viral Harvest (48h Post-Transfection)

-

Carefully collect the cell culture supernatant containing the viral particles.

-

Centrifuge at 3,000 x g for 10 minutes to pellet cell debris.

-

Filter the supernatant through a 0.45 µm filter. This is the viral stock. It can be used directly or concentrated and stored at -80°C.

-

(Optional) Add fresh media to the producer cells and collect again at 72h for a second harvest.

Day 5: Transduction of Target Cells

-

Seed 1 x 10^5 target cells per well in a 6-well plate.

-

The next day, remove the medium and add 1 mL of fresh medium containing Polybrene (final concentration 4-8 µg/mL).

-

Add the desired volume of viral supernatant to the cells. It is recommended to test a range of dilutions (e.g., 1:2, 1:10, 1:50) to determine the optimal multiplicity of infection (MOI).

-

Incubate for 24 hours.

Day 6 onwards: Selection and Analysis

-

Replace the virus-containing medium with fresh complete medium.

-

48 hours post-transduction, begin selection by adding medium containing the appropriate concentration of puromycin (previously determined by a kill curve).

-

Replace the selection medium every 2-3 days until non-transduced control cells are all dead.

-

Expand the surviving cells and confirm BAD overexpression via Western Blot.

-

Assess the functional outcome (apoptosis) using assays like Annexin V/PI staining.

Strategy 2: Delivery of BH3 Mimetic Peptides

Instead of delivering the entire protein, short peptides derived from the BH3 domain of proteins like BAD can be delivered into cells. [9]These peptides are sufficient to bind to and inhibit anti-apoptotic Bcl-2 family members, thereby triggering apoptosis. [10]To overcome the challenge of cell membrane impermeability, these peptides are often conjugated to Cell-Penetrating Peptides (CPPs). [11][12]

Application Notes

CPP-mediated delivery is a non-viral, direct delivery method that is rapid and relatively simple. [13][14]CPPs are short, often cationic or amphipathic peptides that can traverse the plasma membrane and carry molecular cargo inside. [11]This approach is widely used to deliver peptides, proteins, and nucleic acids for therapeutic and research purposes. [12] Key Considerations:

-

Peptide Synthesis: Peptides must be synthesized with high purity. The CPP and the therapeutic peptide can be synthesized as a single chimeric peptide.

-

Toxicity: High concentrations of some CPPs can be toxic to cells. [13]* Delivery Efficiency: Efficiency can vary significantly depending on the CPP sequence, the cargo, and the cell type.

-

Endosomal Escape: A major hurdle is the entrapment of the CPP-cargo complex in endosomes. Strategies to enhance endosomal escape may be required.

Data Presentation: Common Cell-Penetrating Peptides

| CPP Name | Sequence | Origin | Key Features |

| TAT | GRKKRRQRRRPQ | HIV-1 TAT protein | Highly cationic, well-studied, efficient for various cargo. [11][12] |

| Penetratin | RQIKIWFQNRRMKWKK | Drosophila Antennapedia | Amphipathic, forms stable complexes with cargo. [15] |

| Poly-arginine | RRRRRRRR (R8) | Synthetic | Cationic, efficient translocation, mechanism is debated. [15] |

| Pep-1 | KETWWETWWTEWSQPKKKRKV | Synthetic | Amphipathic, designed for non-covalent complex formation with protein cargo. [11] |

Experimental Workflow: CPP-BH3 Peptide Delivery

Caption: Workflow for CPP-mediated BH3 peptide delivery and analysis.

Protocol: Delivery of a TAT-BAD BH3 Peptide

Materials:

-

Custom-synthesized peptide: TAT-BAD BH3 (e.g., YGRKKRRQRRR-NLWAAQRYGRELRRMSDEFEGSFKGL) and a scrambled control peptide.

-

Target cancer cell line (e.g., Jurkat).

-

RPMI-1640 medium, 10% FBS.

-

96-well plates (clear for viability assays, white for luminescence assays).

-

Apoptosis detection kit (e.g., Annexin V-FITC/PI staining kit for flow cytometry, or Caspase-Glo 3/7 Assay kit).

Procedure:

-

Peptide Preparation:

-

Reconstitute the lyophilized peptide in sterile, nuclease-free water or DMSO to create a 1 mM stock solution.

-

Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

-

Cell Seeding:

-

Seed target cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.

-

Incubate overnight to allow cells to attach (if adherent) or acclimatize.

-

-

Peptide Treatment:

-

Prepare serial dilutions of the TAT-BAD BH3 peptide and the control peptide in culture medium. Typical final concentrations to test range from 1 µM to 50 µM.

-

Add the peptide solutions to the cells. Include untreated wells as a negative control.

-

Incubate for a predetermined time course (e.g., 4, 12, and 24 hours) at 37°C, 5% CO2.

-

-

Apoptosis Quantification (Caspase-Glo 3/7 Assay):

-

After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of the Caspase-Glo 3/7 reagent to each well.

-

Mix gently by orbital shaking for 30 seconds.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence using a plate-reading luminometer.

-

Analyze the data by normalizing the luminescence of treated wells to the untreated control. An increase in luminescence indicates caspase activation and apoptosis.

-

-

Apoptosis Quantification (Annexin V/PI Staining):

-

After incubation, collect the cells (including supernatant for suspension cells).

-

Wash the cells once with cold PBS.

-

Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each sample.

-

Analyze immediately by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+). [16]

-

Strategy 3: Functional Assessment using BH3 Profiling

BH3 profiling is a powerful functional assay that measures the mitochondrial apoptotic priming of a cell. [17]It assesses how close a cell is to the threshold of apoptosis and can reveal its dependencies on specific anti-apoptotic Bcl-2 family proteins. While not a delivery method itself, it is a crucial protocol for researchers studying BAD, as it uses BH3 peptides to probe the apoptotic pathway that BAD is involved in.

Application Notes

The assay involves permeabilizing cells to allow the direct delivery of various BH3 peptides to the mitochondria. The response—mitochondrial outer membrane permeabilization (MOMP)—is then measured. [17]By using a panel of peptides with different specificities (e.g., a BAD BH3 peptide specifically antagonizes Bcl-2/Bcl-xL/Bcl-w), one can determine which anti-apoptotic proteins are critical for a cell's survival. [18]This is highly valuable in drug development for predicting sensitivity to BH3 mimetic drugs. [10]

Protocol: Dynamic BH3 Profiling

Materials:

-

Panel of BH3 peptides (e.g., BIM, BAD, NOXA, HRK, MS1) at various concentrations. [18]* Cell lines of interest.

-

Digitonin for permeabilization.

-

Mitochondrial Experimental Buffer (MEB): 150 mM mannitol, 10 mM HEPES-KOH pH 7.5, 50 mM KCl, 0.02 mM EGTA, 0.02 mM EDTA, 0.1% BSA, 5 mM succinate.

-

JC-1 or TMRM dye to measure mitochondrial membrane potential.

-

96-well or 384-well plates.

-

Plate reader capable of fluorescence measurement.

Procedure:

-

Cell Preparation: Harvest cells and wash with PBS. Resuspend cells in MEB at a concentration of 2-4 x 10^6 cells/mL.

-

Plate Preparation: In a 96-well plate, add the BH3 peptides diluted in MEB. For example, add 25 µL of BIM BH3 peptide at concentrations ranging from 0.01 to 10 µM, and specific peptides like BAD BH3 at a fixed concentration (e.g., 10 µM). [18]3. Permeabilization and Staining: Prepare a working solution in MEB containing the permeabilizing agent digitonin (e.g., 0.002%) and the mitochondrial dye JC-1. [18]4. Assay Execution:

-

Add 25 µL of the cell suspension to each well of the peptide-containing plate.

-

Immediately add the permeabilization/staining solution.

-

Incubate the plate in a plate reader at 28-30°C.

-

-

Data Acquisition:

-

Measure the fluorescence of JC-1 (or TMRM) every 5 minutes for 1-3 hours. A loss of mitochondrial membrane potential (indicated by a shift in JC-1 fluorescence from red to green) signifies MOMP.

-

-

Data Analysis:

-

Calculate the percentage of mitochondrial depolarization for each well relative to positive (e.g., alamethicin) and negative (DMSO) controls.

-

Plot the dose-response curves for peptides like BIM to determine the overall apoptotic priming.

-

Compare the response to specific peptides (like BAD) to identify dependencies on Bcl-2/Bcl-xL.

-

Signaling Pathway Diagram

The Role of BAD in the Intrinsic Apoptosis Pathway

Caption: BAD's role in the intrinsic apoptotic pathway.

References

- 1. oncotarget.com [oncotarget.com]

- 2. rupress.org [rupress.org]

- 3. Apoptosis: The Deadly Process Manipulated by Novel Therapeutics and Natural Products | Blog | Biosynth [biosynth.com]

- 4. mdpi.com [mdpi.com]

- 5. biocompare.com [biocompare.com]

- 6. lifesciences.danaher.com [lifesciences.danaher.com]

- 7. Viral and Non-viral Vectors | Lentiviral, Adenoviral & AAV [thegenehome.com]

- 8. Viral vectors for vascular gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intracellular Delivery of a Proapoptotic Peptide via Conjugation to a RAFT Synthesized Endosomolytic Polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dspace.mit.edu [dspace.mit.edu]

- 11. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. Recent Advances of Cell-Penetrating Peptides and Their Application as Vectors for Delivery of Peptide and Protein-Based Cargo Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Cell penetrating peptide: A potent delivery system in vaccine development [frontiersin.org]

- 15. Cell-penetrating peptides as tools to enhance non-injectable delivery of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. content.sph.harvard.edu [content.sph.harvard.edu]

- 18. Sequential combinations of chemotherapeutic agents with BH3 mimetics to treat rhabdomyosarcoma and avoid resistance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Binding Assays of BAD (103-127)

These application notes provide detailed protocols and data for studying the interaction between the BH3 domain of the pro-apoptotic protein BAD (specifically the 25-amino acid peptide spanning residues 103-127) and its anti-apoptotic binding partner, Bcl-xL. The primary method detailed is the Fluorescence Polarization (FP) assay, a robust and high-throughput method for quantifying protein-peptide interactions.

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. The family consists of both pro-apoptotic members (e.g., Bax, Bak, Bad) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The interaction between these opposing factions dictates the cell's fate. The pro-apoptotic protein Bad promotes cell death by binding to and inhibiting the function of anti-apoptotic proteins like Bcl-xL.[1] This interaction is mediated by the BH3 domain of Bad. The 25-mer peptide derived from the BH3 domain of human BAD (residues 103-127) is a potent antagonist of Bcl-xL function.[2] Understanding the binding affinity and kinetics of this interaction is crucial for the development of novel cancer therapeutics that mimic the action of BH3-only proteins.

Signaling Pathway